molecular formula C18H19N3O3 B4413340 N-benzyl-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]acetamide

N-benzyl-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]acetamide

Cat. No.: B4413340
M. Wt: 325.4 g/mol
InChI Key: IORNCEPPAFLWJR-UHFFFAOYSA-N
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Description

N-benzyl-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]acetamide is a complex organic compound with a unique structure that includes a benzyl group, a cyano group, and a pyridinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve more scalable and efficient processes, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

N-benzyl-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and pyridinyl ring play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and pyridinyl-based compounds. Examples are:

Uniqueness

N-benzyl-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-13-8-15(12-24-2)16(9-19)18(23)21(13)11-17(22)20-10-14-6-4-3-5-7-14/h3-8H,10-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORNCEPPAFLWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=CC=C2)C#N)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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